4-Iodo-3-methylphenol

Organic Synthesis Cross-Coupling Reactivity

Researchers requiring efficient cross-coupling of methyl-substituted biaryl systems often face low yields with bromo/chloro analogs. 4-Iodo-3-methylphenol solves this with a superior iodine leaving group, enabling milder conditions and higher yields in Suzuki-Miyaura, Heck, and Sonogashira reactions. • Iodine enables faster oxidative addition vs. Br/Cl analogs - critical for sensitive substrates • Also serves as a liquid crystalline monomer precursor for optical nematic materials • Consistent 95% purity with full COA documentation; bulk quantities available

Molecular Formula C7H7IO
Molecular Weight 234.03 g/mol
CAS No. 133921-27-4
Cat. No. B148288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methylphenol
CAS133921-27-4
Molecular FormulaC7H7IO
Molecular Weight234.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)I
InChIInChI=1S/C7H7IO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
InChIKeyIYKHMSCHNOEGSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-methylphenol: Properties and Synthetic Role


4-Iodo-3-methylphenol (CAS 133921-27-4), also known as 3-methyl-4-iodophenol, is a halogenated phenolic compound with the molecular formula C7H7IO and a molecular weight of 234.03 g/mol [1]. It features an iodine atom at the para position and a methyl group at the meta position relative to the hydroxyl group on the benzene ring . This substitution pattern imparts distinct physicochemical properties, including a predicted pKa of 9.46±0.18, an XLogP3 of 2.5, a predicted density of 1.854±0.06 g/cm³, and a predicted boiling point of 276.7±28.0 °C [1]. These characteristics position 4-iodo-3-methylphenol as a versatile intermediate in organic synthesis, particularly for metal-catalyzed cross-coupling reactions, and as a precursor for materials with specialized properties such as liquid crystalline behavior .

Cross-Coupling Suzuki, Heck, Sonogashira with iodoarene reactivity advantage
Liquid Crystals Monomer with reported nematic mesophase and enantiotropic polymerization
Reference Standard Halogenated phenol profiling in environmental or analytical studies

Why 4-Iodo-3-methylphenol Cannot Be Substituted


Direct substitution of 4-iodo-3-methylphenol with structurally similar analogs like 4-bromo-3-methylphenol (CAS 14472-14-1) or 4-chloro-3-methylphenol (CAS 59-50-7) is scientifically unsound due to fundamental differences in physicochemical properties, reactivity, and application-specific performance. The iodine atom in 4-iodo-3-methylphenol provides a significantly more reactive leaving group in cross-coupling reactions compared to bromine or chlorine, enabling milder reaction conditions and higher yields in transformations such as Suzuki-Miyaura couplings . Furthermore, the meta-methyl group exerts a unique steric and electronic influence that differentiates it from 4-iodophenol (CAS 540-38-5) or 2-iodo-4-methylphenol (CAS 16188-57-1). These factors collectively mean that substituting this compound can lead to altered reaction kinetics, different regioselectivity, or complete failure to achieve the desired product profile in synthetic sequences or material formulations.

Reactivity gap
Bromo and chloro analogs may require harsher conditions in cross-coupling, potentially reducing yields or selectivity.
Regiochemical shift
Absence of the meta-methyl group alters steric and electronic effects, which can change reaction outcomes and product profiles.
Missing mesogenic behavior
Liquid crystal properties are not reported for 4-iodophenol or 4-bromo-3-methylphenol, making them unsuitable for liquid crystal polymer research.

4-Iodo-3-methylphenol: Comparison with Structural Analogs


Iodine vs. Bromine/Chlorine Reactivity in Cross-Coupling

4-Iodo-3-methylphenol is a superior substrate for palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro- analogs. The iodine atom's lower bond dissociation energy and larger atomic radius facilitate a more facile oxidative addition step with Pd(0) catalysts [1]. While direct kinetic data for this specific compound is unavailable, extensive class-level studies demonstrate that aryl iodides react 10-100 times faster than aryl bromides and >1000 times faster than aryl chlorides in Suzuki-Miyaura reactions [2]. This reactivity advantage allows for the use of milder conditions, lower catalyst loadings, and potentially higher yields when employing 4-iodo-3-methylphenol.

Cross-Coupling Reactivity
Class-level
Aryl iodide: ~10–100× faster than aryl bromide, >1000× faster than aryl chloride in Suzuki-Miyaura
Supports selection for milder coupling conditions
Class-level kinetics; compound-specific rates not reported
Organic Synthesis Cross-Coupling Reactivity

pKa and Lipophilicity Differentiation

The predicted pKa of 4-iodo-3-methylphenol is 9.46±0.18, and its XLogP3 is 2.5 [1]. These values differ significantly from close analogs, influencing solubility, membrane permeability, and protein binding. The pKa is notably lower than that of the non-methylated 4-iodophenol (predicted ~9.6-9.8) [2] and higher than that of the 4-chloro-3-methylphenol analog (predicted ~9.1-9.3) [3]. The higher lipophilicity (XLogP3=2.5) compared to 4-iodophenol (XLogP3~2.0) is a direct consequence of the methyl substituent and will affect partitioning behavior in biological and environmental systems.

Physicochemical Profile
Reported
pKa 9.46±0.18, XLogP3 2.5; ΔpKa ~0.2 vs 4-iodophenol, ΔLogP ~0.5 higher
Distinct ionization and lipophilicity for assay or formulation design
Predicted values; experimental confirmation advised
Physicochemical Properties Medicinal Chemistry ADME

Liquid Crystal Precursor Application

4-Iodo-3-methylphenol is specifically identified as an optical nematic liquid crystalline material that can undergo cationic, enantiotropic mesophase polymerization to form a single type of polymer chain . This property is not reported for close analogs like 4-iodophenol or 4-bromo-3-methylphenol, which are typically used as simple synthetic intermediates. The combination of the polarizable iodine atom and the rigid, rod-like structure induced by the ortho-methyl group is likely responsible for this mesogenic behavior, offering a unique value proposition for the synthesis of specialty polymers and optoelectronic materials.

Liquid Crystal Behavior
Head-to-head
Exhibits optical nematic mesophase; enantiotropic polymerization reported
Unique building block for ordered polymer research
Supplier-reported; independent verification pending
Materials Science Liquid Crystals Polymers

Selective Iodination as a Synthetic Intermediate

The synthesis of 4-iodo-3-methylphenol can be achieved with high selectivity via directed iodination of 3-methylphenol . This contrasts with the synthesis of 4-iodophenol, which typically requires more forcing conditions and may lead to di-iodination . The presence of the methyl group ortho to the iodine position directs electrophilic substitution and stabilizes the product. This synthetic accessibility and selectivity make it a practical and cost-effective entry point for introducing a highly reactive iodo handle into a methyl-substituted phenolic framework, which is a key step in the preparation of more complex molecules, as demonstrated in the synthesis of novel 3-alkyl-4-iodophenols for use in Suzuki couplings .

Synthetic Accessibility
Reported
Selective iodination of 3-methylphenol; avoids di-iodination typical of phenol
Reliable entry to iodo-methylphenol scaffold
Method-dependent selectivity; optimize for scale
Synthetic Methodology Halogenation Building Block

4-Iodo-3-methylphenol: Optimal Application Scenarios


Palladium-Catalyzed Biaryl Synthesis

4-Iodo-3-methylphenol is the preferred aryl iodide partner for Suzuki-Miyaura, Heck, and Sonogashira couplings when a methyl group is required on the target biaryl system. Its superior reactivity compared to aryl bromides and chlorides allows for reactions to proceed under milder conditions, reducing the risk of side reactions and enabling the coupling of more sensitive substrates [1]. This is particularly valuable in the synthesis of pharmaceutical intermediates, natural product analogs, and advanced materials where the methyl group is a key structural feature. The compound's ability to undergo clean cross-coupling was a key motivation for its synthesis as a member of a novel class of 3-alkyl-4-iodophenols .

Liquid Crystalline Polymer Development

Researchers and formulators seeking monomers with intrinsic liquid crystalline properties should specifically procure 4-iodo-3-methylphenol. Its reported behavior as an optical nematic liquid crystal that undergoes enantiotropic mesophase polymerization provides a unique pathway to create ordered polymeric structures [1]. This application is not served by analogs like 4-iodophenol or 4-bromo-3-methylphenol. The resulting materials may find use in advanced display technologies, optical films, or as templates for nanostructured materials.

Physicochemical and Environmental Reference Standard

Given its well-defined and predicted properties—including a pKa of 9.46, XLogP3 of 2.5, and a high molecular weight (234.03 g/mol) due to the iodine atom—4-iodo-3-methylphenol is a suitable reference compound for studies investigating the behavior of halogenated phenols [1]. Its distinct combination of an iodine substituent and a methyl group makes it valuable for calibrating analytical methods (e.g., LC-MS, GC-MS) or for use as a model compound in research on disinfection byproduct formation and environmental fate of iodo-phenolics [2]. The methyl group provides a distinct chromatographic signature, aiding in identification and quantification in complex environmental matrices.

Key Phenolic Intermediate with Defined Substitution

In multi-step organic syntheses where a specific substitution pattern is critical, 4-iodo-3-methylphenol serves as an irreplaceable building block. Its iodine atom can be used for C-C bond formation, while the free phenol can be subsequently functionalized (e.g., alkylated, acylated) or used as a directing group in further transformations. The ortho-methyl group also provides steric shielding that can influence the regioselectivity of subsequent reactions. This contrasts with the more symmetrical 4-iodophenol, which lacks this built-in regiocontrol element, or the less reactive 4-bromo-3-methylphenol.

Application
Selection Property
Validation Focus
Palladium-Catalyzed Biaryl Synthesis
Iodo leaving group reactivity
Cross-coupling yield and condition optimization
Liquid Crystalline Polymer Development
Reported mesogenic behavior
Polymer morphology and optical properties
Physicochemical / Environmental Reference
Distinct pKa, LogP, and mass profile
Chromatographic and detection method development
Key Phenolic Intermediate
Ortho-methyl steric/electronic direction
Regioselective derivatization efficiency

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